molecular formula C14H15N3OS B4092596 3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B4092596
M. Wt: 273.36 g/mol
InChI Key: VUFCMELDZVQPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that features both indole and imidazolidinone moieties. Indole derivatives are known for their significant biological activities, including anticancer, antiviral, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The imidazolidinone ring can be formed through the reaction of an appropriate amine with carbonyl compounds under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, imidazolidine derivatives, and various substituted indole compounds .

Scientific Research Applications

3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its antiviral and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-ethyl-5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-17-13(18)12(16-14(17)19)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,2,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFCMELDZVQPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 2
3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 3
3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 4
3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 5
3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 6
3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.